molecular formula C21H14N4O5S B11567237 2-{4-[3,9-Dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

2-{4-[3,9-Dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide

Cat. No.: B11567237
M. Wt: 434.4 g/mol
InChI Key: VYIITDUCBABFKX-UHFFFAOYSA-N
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Description

2-{4-[3,9-DIOXO-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE is a complex heterocyclic compound that features a unique combination of chromeno, pyrrol, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3,9-DIOXO-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3,9-DIOXO-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .

Scientific Research Applications

2-{4-[3,9-DIOXO-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[3,9-DIOXO-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-1-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature thiadiazole, chromeno, or pyrrol moieties. Examples include:

Properties

Molecular Formula

C21H14N4O5S

Molecular Weight

434.4 g/mol

IUPAC Name

2-[4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide

InChI

InChI=1S/C21H14N4O5S/c22-15(26)9-29-12-7-5-11(6-8-12)17-16-18(27)13-3-1-2-4-14(13)30-19(16)20(28)25(17)21-24-23-10-31-21/h1-8,10,17H,9H2,(H2,22,26)

InChI Key

VYIITDUCBABFKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)OCC(=O)N)C5=NN=CS5

Origin of Product

United States

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